molecular formula C23H23N3O4S2 B2498185 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 941996-34-5

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide

Cat. No.: B2498185
CAS No.: 941996-34-5
M. Wt: 469.57
InChI Key: FQRKXILWBPMYHF-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a chromeno-thiazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural components of this compound, including the chromeno and thiazole rings, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials to form the chromeno-thiazole ring system. Reagents such as thionyl chloride and ammonium thiocyanate are often used under reflux conditions.

    Introduction of the Benzamide Group: The chromeno-thiazole intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base like triethylamine to introduce the benzamide group.

    Sulfamoylation: The final step involves the reaction of the intermediate with N-cyclopentyl-N-methylsulfamoyl chloride to yield the target compound. This reaction is typically carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide: shares structural similarities with other chromeno-thiazole derivatives and sulfonamide compounds.

    4-(N-cyclopentyl-N-methylsulfamoyl)benzoic acid: A related compound with similar sulfonamide functionality.

    Chromeno[4,3-d]thiazole derivatives: Compounds with the same core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-26(16-6-2-3-7-16)32(28,29)17-12-10-15(11-13-17)22(27)25-23-24-21-18-8-4-5-9-19(18)30-14-20(21)31-23/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRKXILWBPMYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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